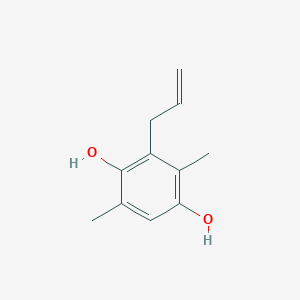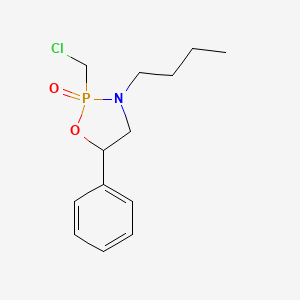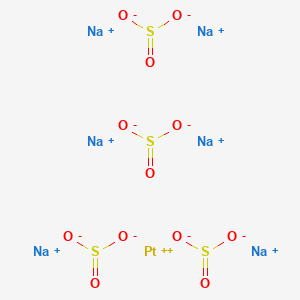
hexasodium;platinum(2+);tetrasulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexasodium;platinum(2+);tetrasulfite is a coordination compound with the molecular formula Na6O12PtS4. It consists of a platinum ion in the +2 oxidation state, coordinated with six sodium ions and four sulfite ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexasodium;platinum(2+);tetrasulfite typically involves the reaction of platinum(II) salts with sodium sulfite under controlled conditions. One common method includes dissolving platinum(II) chloride in water, followed by the addition of sodium sulfite. The reaction mixture is then heated to facilitate the formation of the desired compound. The reaction can be represented as follows:
PtCl2+6Na2SO3→Na6[Pt(SO3)4]+2NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hexasodium;platinum(2+);tetrasulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ammonia or phosphines under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum metal or lower oxidation state complexes .
Applications De Recherche Scientifique
Hexasodium;platinum(2+);tetrasulfite has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other platinum complexes and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in various industrial processes, including catalysis and material science
Mécanisme D'action
The mechanism of action of hexasodium;platinum(2+);tetrasulfite involves its interaction with molecular targets, such as DNA and proteins. In biological systems, the compound can bind to DNA, causing cross-linking and inhibition of replication and transcription. This leads to cell cycle arrest and apoptosis, making it a potential anticancer agent. The molecular pathways involved include the activation of DNA damage response and apoptotic signaling pathways .
Comparaison Avec Des Composés Similaires
Hexasodium;platinum(2+);tetrasulfite can be compared with other platinum-based compounds, such as:
Cisplatin: A widely used anticancer drug with a similar mechanism of action but different ligand structure.
Carboplatin: Another platinum-based anticancer agent with reduced side effects compared to cisplatin.
Oxaliplatin: Known for its effectiveness against colorectal cancer and different side effect profile.
Propriétés
Numéro CAS |
68413-57-0 |
|---|---|
Formule moléculaire |
Na6O12PtS4 |
Poids moléculaire |
653.3 g/mol |
Nom IUPAC |
hexasodium;platinum(2+);tetrasulfite |
InChI |
InChI=1S/6Na.4H2O3S.Pt/c;;;;;;4*1-4(2)3;/h;;;;;;4*(H2,1,2,3);/q6*+1;;;;;+2/p-8 |
Clé InChI |
ORELZGBSMPSICH-UHFFFAOYSA-F |
SMILES canonique |
[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14466914.png)
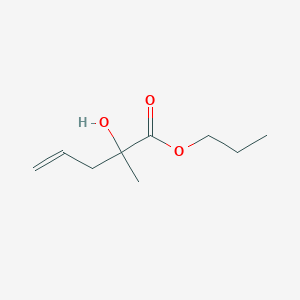
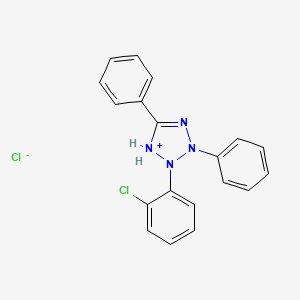
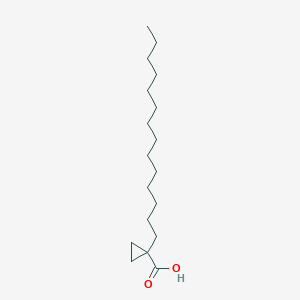

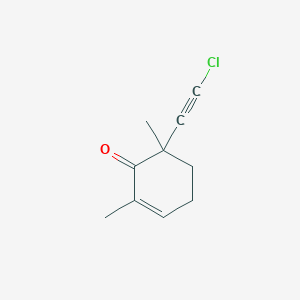
![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
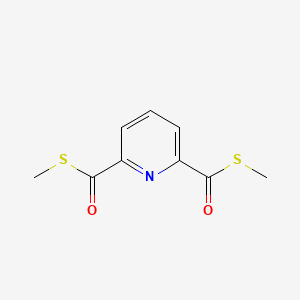
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)

